Cobimetinib-d4

Description

Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Research

The substitution of hydrogen with its heavier isotope, deuterium, is a strategic approach in pharmaceutical research with several key advantages. nih.gov This process, known as deuteration, can significantly impact a drug molecule's metabolic fate. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. isowater.com This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. advancedsciencenews.comassumption.edu

This slowing of metabolism can lead to several potential benefits, including:

Improved Pharmacokinetic Profiles: By reducing the rate of metabolic breakdown, deuteration can lead to a longer drug half-life, potentially allowing for less frequent dosing. isowater.comsymeres.com

Reduced Formation of Metabolites: In some cases, drug metabolism can lead to the formation of reactive or unwanted metabolites. Deuteration at specific sites can hinder these metabolic pathways. nih.gov

Beyond altering metabolic pathways, deuterium-labeled compounds are extensively used as internal standards in bioanalytical methods. assumption.edu Their similar chemical properties to the parent drug ensure they behave almost identically during sample extraction and analysis, while their different mass allows for clear differentiation in mass spectrometry-based assays. acanthusresearch.com This leads to more accurate and reliable quantification of the drug in biological samples. crimsonpublishers.com

Overview of Cobimetinib (B612205) as a Mitogen-Activated Protein Kinase (MEK) Inhibitor in Preclinical Models

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway. drugbank.comcancer.gov This pathway plays a crucial role in regulating cell proliferation and survival, and its aberrant activation is a common feature in many human cancers. drugbank.com

Preclinical studies have demonstrated Cobimetinib's effectiveness in inhibiting the growth of tumor cells, particularly those with BRAF mutations, which lead to constitutive activation of the MAPK pathway. drugbank.comnih.gov In various preclinical models, including cell lines and xenografts, Cobimetinib has shown significant anti-tumor activity. For instance, in renal cell carcinoma (RCC) cell lines, Cobimetinib exhibited potent activity with IC50 values ranging from 0.006 to 0.8μM. nih.gov Furthermore, in mice with tumor cell lines expressing the BRAF V600E mutation, Cobimetinib effectively inhibited tumor growth. cancer.gov

The mechanism of action of Cobimetinib involves the reversible inhibition of MEK1 and MEK2, which in turn prevents the phosphorylation of ERK1 and ERK2, downstream effectors in the pathway. nih.gov This blockade of signal transduction ultimately leads to decreased cell proliferation and increased apoptosis (programmed cell death) in cancer cells. cancercareontario.ca Preclinical studies have also explored the synergistic effects of Cobimetinib with other targeted therapies. For example, co-administration with the BRAF inhibitor vemurafenib (B611658) resulted in enhanced apoptosis and reduced tumor growth in melanoma models compared to either drug alone. cancer.govoncologynewscentral.com

Significance of Cobimetinib-d4 as a Research Tool in Drug Development Sciences

This compound is the deuterated form of Cobimetinib. medchemexpress.com Its primary significance in drug development lies in its application as a stable isotope-labeled internal standard for quantitative bioanalysis. crimsonpublishers.com The use of a stable isotope-labeled internal standard is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are widely used to measure drug concentrations in biological matrices like plasma. nih.gov

The key advantages of using this compound as an internal standard include:

Correction for Matrix Effects: Biological samples are complex, and other components can interfere with the ionization of the analyte in the mass spectrometer. As this compound has nearly identical physicochemical properties to Cobimetinib, it experiences similar matrix effects, allowing for accurate correction. acanthusresearch.com

Compensation for Variability in Sample Preparation: During the extraction of the drug from the biological matrix, there can be variations in recovery. By adding a known amount of this compound at the beginning of the process, any losses of Cobimetinib during extraction can be accurately accounted for. nih.gov

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method, which is crucial for pharmacokinetic studies that inform dosing regimens. crimsonpublishers.comresearchgate.net

A validated LC-MS/MS method for the determination of Cobimetinib in human plasma has been developed, demonstrating the importance of such assays in clinical trials. nih.gov While the specific use of this compound in this publication is not explicitly stated, the principles of using a stable isotope-labeled internal standard are fundamental to achieving the reported accuracy and precision. nih.gov

Scope and Academic Focus of Research on this compound

Research in this area involves the development and validation of analytical methods, such as LC-MS/MS, to measure concentrations of Cobimetinib in various biological fluids. nih.gov These methods are essential for:

Pharmacokinetic Characterization: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Cobimetinib. assumption.edu

Metabolite Identification: Using the stable isotope label as a tracer to help identify and quantify metabolites of Cobimetinib. symeres.com

Supporting Clinical Trials: Providing accurate data on drug exposure in patients to ensure that therapeutic concentrations are achieved and to investigate relationships between exposure and response. nih.gov

The development of such analytical tools is a specialized but vital field within pharmaceutical sciences, ensuring the quality and integrity of data that underpins the entire drug development process. psu.edud4-pharma.com

Data Tables

Table 1: Properties of Cobimetinib This table is interactive. You can sort and filter the data by clicking on the column headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H21F3IN3O2 | chemicalbook.com |

| Molecular Weight | 531.31 g/mol | chemicalbook.com |

| Mechanism of Action | MEK1 and MEK2 Inhibitor | cancer.gov |

| Preclinical IC50 (MEK1) | 4.2 nM | medchemexpress.com |

| Protein Binding | 94.8% | chemicalbook.com |

Table 2: Preclinical Activity of Cobimetinib in Renal Cell Carcinoma (RCC) Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Cell Line | IC50 (μM) | Source |

|---|---|---|

| CaKi-2 | 0.006 - 0.8 | nih.gov |

| 786-O | 0.006 - 0.8 | nih.gov |

| A-704 | 0.006 - 0.8 | nih.gov |

| ACHN | 0.006 - 0.8 | nih.gov |

| A489 | 0.006 - 0.8 | nih.gov |

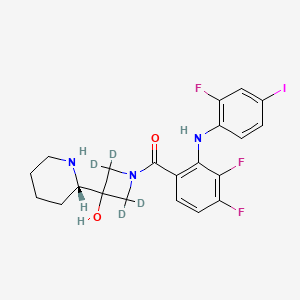

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21F3IN3O2 |

|---|---|

Molecular Weight |

535.3 g/mol |

IUPAC Name |

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[2,2,4,4-tetradeuterio-3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1/i10D2,11D2 |

InChI Key |

BSMCAPRUBJMWDF-ONYSTAKYSA-N |

Isomeric SMILES |

[2H]C1(C(C(N1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)([2H])[2H])([C@@H]4CCCCN4)O)[2H] |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |

Origin of Product |

United States |

Synthesis and Isotopic Characterization Methodologies for Cobimetinib D4

Advanced Synthetic Strategies for Deuterated Cobimetinib (B612205) Derivatives

The synthesis of Cobimetinib-d4, which contains four deuterium (B1214612) atoms, requires a strategic approach to introduce the isotopes at specific and stable positions within the molecule. While the exact synthetic route for this compound is not publicly disclosed, general methods for deuterium labeling of heterocyclic compounds, such as the piperidine (B6355638) and azetidine (B1206935) moieties present in Cobimetinib, can be applied.

A common strategy involves the use of a deuterated reagent in a key synthetic step. For the piperidine ring in Cobimetinib, a potential approach is the reduction of a suitable pyridinium (B92312) precursor with a deuterium source. For instance, a tungsten-complexed pyridinium salt can be treated sequentially with a deuterium-delivering agent (D-) and a deuteron (B1233211) source (D+), leading to a regio- and stereoselectively deuterated tetrahydropyridine, a precursor to the final piperidine ring. d-nb.info

Another powerful technique for deuterium incorporation is metal-catalyzed hydrogen-deuterium (H/D) exchange. Ruthenium complexes have been shown to effectively catalyze the deuteration of piperidines and other amines using deuterium oxide (D₂O) as the deuterium source. capes.gov.br This method can lead to high isotopic incorporation at positions α and β to the nitrogen atom within the piperidine ring. capes.gov.br

The synthesis of the deuterated azetidine moiety can be approached through the reduction of a corresponding β-lactam precursor with a strong deuteride-donating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). Alternatively, building blocks already containing deuterium can be utilized in the construction of the azetidine ring. researchgate.netresearchgate.net

A plausible synthetic scheme for this compound would likely involve the synthesis of a deuterated piperidine or azetidine intermediate, which is then coupled with the other non-deuterated fragments of the Cobimetinib molecule. The final steps would mirror the established synthetic routes for Cobimetinib itself, which typically involve amide bond formation. capes.gov.br

Table 1: Potential Strategies for Deuterium Incorporation into Cobimetinib Precursors

| Precursor Moiety | Deuteration Strategy | Reagents/Catalysts | Reference |

|---|---|---|---|

| Piperidine | Catalytic H/D Exchange | RuCl₂(PPh₃)₃, D₂O | capes.gov.brmdpi.com |

| Piperidine | Reduction of Pyridinium Salt | Tungsten Complex, D⁻/D⁺ source | d-nb.info |

Spectroscopic and Chromatographic Techniques for Deuterium Incorporation Verification

Following synthesis, it is imperative to verify the successful incorporation of deuterium, as well as to determine the isotopic purity and the precise location of the deuterium atoms. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance Spectroscopy for Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. nih.gov

¹H NMR (Proton NMR): The most straightforward application of ¹H NMR in this context is the observation of the disappearance or reduction in the intensity of proton signals at the sites of deuteration. By comparing the ¹H NMR spectrum of this compound with that of unlabeled Cobimetinib, the positions of deuterium incorporation can be confirmed by the absence of corresponding proton peaks.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing definitive evidence of their presence in the molecule. researchgate.netnih.gov The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for the direct assignment of the deuterium signals to specific positions in the molecule. The integration of these signals can be used for quantitative analysis of deuterium abundance at each site. rug.nl

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns (triplets for -CD, quintets for -CD₂, etc.) and an upfield shift compared to the corresponding C-H signals. These effects in the ¹³C NMR spectrum provide further confirmation of the location of the deuterium atoms.

Table 2: Representative NMR Data for Isotopic Purity Confirmation of a Deuterated Compound

| Nucleus | Unlabeled Compound (δ, ppm) | Deuterated Compound (δ, ppm) | Observation for Deuterated Compound |

|---|---|---|---|

| ¹H | 3.5 (t, 2H) | - | Signal absent, confirming deuteration |

| ²H | - | 3.5 (s) | Signal present, confirming deuteration |

Mass Spectrometry for Isotopic Enrichment Assessment

High-resolution mass spectrometry (HRMS) is a highly sensitive technique used to determine the molecular weight of a compound with high accuracy, making it ideal for assessing isotopic enrichment. rsc.orgnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly useful as it can separate the deuterated compound from any non-deuterated starting material or other impurities before mass analysis, ensuring that the measured isotopic distribution is accurate for the target compound. rsc.org

Quantitative Analysis of Isotopic Abundance and Positional Isomerism

A comprehensive characterization of this compound involves not only confirming the presence of deuterium but also quantifying its abundance and ensuring it is in the correct positions.

Quantitative NMR (qNMR): As mentioned, ²H NMR can be used for the quantitative determination of deuterium at specific sites. capes.gov.brrug.nl By using a certified reference material or an internal standard with a known concentration and deuterium content, the absolute abundance of deuterium at each labeled position can be calculated from the integral values of the ²H NMR signals. nih.gov This method is crucial for confirming that the deuteration occurred at the intended positions and for identifying any potential isotopic isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): For certain fragments of the molecule that are amenable to gas chromatography, GC-MS can be a powerful tool for analyzing isotopic isomers. Different positional isomers may have slightly different retention times on a GC column, and the mass spectrometer can then identify the isotopic composition of each separated isomer. uta.edu

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can provide information about the location of the deuterium atoms. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule contain the deuterium labels. nih.gov

Table 3: Hypothetical Isotopic Abundance Data for a Batch of this compound

| Isotopologue | Relative Abundance (%) |

|---|---|

| d₀ (Unlabeled) | 0.2 |

| d₁ | 0.5 |

| d₂ | 1.3 |

| d₃ | 3.0 |

This level of detailed analysis ensures that the deuterated internal standard is of high quality and suitable for its intended use in sensitive and accurate quantitative bioanalytical assays.

Bioanalytical Method Development and Validation Utilizing Cobimetinib D4 As an Internal Standard

Role of Deuterated Analogs as Internal Standards in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise results. scispace.com Cobimetinib-d4, a deuterated analog of the MEK inhibitor Cobimetinib (B612205), serves this crucial role. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all calibration standards, quality control samples, and study samples before sample processing. nebiolab.com Its primary function is to compensate for the variability that can be introduced during various stages of the analytical workflow. nebiolab.comwuxiapptec.com

The rationale for using a deuterated analog like this compound lies in its near-identical chemical and physical properties to the unlabeled analyte, Cobimetinib. wuxiapptec.com This similarity ensures that both compounds behave almost identically during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as during chromatographic separation and mass spectrometric detection. wuxiapptec.com Consequently, any loss of analyte during extraction or fluctuations in instrument response will be mirrored by the internal standard. nebiolab.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to significantly improved accuracy and precision of the quantitative data. wuxiapptec.com

Deuterated internal standards are particularly advantageous in LC-MS/MS analysis because they co-elute with the analyte, yet are distinguishable by their mass-to-charge ratio (m/z). chromforum.org This co-elution is critical for correcting matrix effects, a phenomenon where co-eluting endogenous components from the biological matrix (e.g., plasma, blood) suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. mdpi.com Since the analyte and its deuterated internal standard experience the same matrix effects, the ratio of their signals remains constant, ensuring reliable quantification even in complex biological samples. wuxiapptec.comlcms.cz While structural analogs can also be used as internal standards, they may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, making them less effective at correcting for matrix effects compared to a SIL IS like this compound. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Cobimetinib Quantification

The accurate quantification of Cobimetinib in biological matrices from preclinical studies necessitates efficient sample preparation to remove interfering substances, such as proteins and phospholipids, which can compromise the analytical results. Several techniques are commonly employed, with protein precipitation being a widely used method due to its simplicity and speed. mdpi.comnih.gov

Supported Liquid Extraction (SLE): This technique offers a more refined approach to sample cleanup. In one described method for Cobimetinib, plasma samples were mixed with ¹³C₆-cobimetinib (a stable isotope-labeled internal standard) and then subjected to SLE. researchgate.net SLE utilizes a chemically inert diatomaceous earth packed into a column or plate format. The aqueous sample is loaded onto the sorbent and spreads over its surface. A water-immiscible organic solvent is then used to elute the analytes of interest, leaving behind the more polar interferences.

The choice of sample preparation technique depends on various factors, including the nature of the biological matrix, the required sensitivity of the assay, and the throughput needed for the number of samples to be analyzed.

Effective chromatographic separation is essential to resolve Cobimetinib and its deuterated internal standard, this compound, from endogenous matrix components and potential metabolites, thereby minimizing interferences and enhancing the selectivity and sensitivity of the assay. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common techniques used. mdpi.comnih.gov

A key component of the chromatographic system is the analytical column. Columns with C18 stationary phases are frequently employed for the analysis of Cobimetinib. mdpi.comnih.gov For instance, a Waters CORTECS UPLC C18 column (2.1 × 50 mm, 1.6 µm particle size) has been successfully used. nih.gov The smaller particle size in UHPLC columns allows for higher efficiency and better resolution at faster flow rates.

The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, run in a gradient elution mode. The aqueous phase is often acidified with a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and enhance ionization efficiency in the mass spectrometer. nih.gov The organic component is commonly acetonitrile (B52724) or methanol. mdpi.comnih.gov

A representative gradient elution profile might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the analytes. For example, a gradient could run from 20% to 90% acetonitrile over several minutes. nih.gov The flow rate and column temperature are also optimized to achieve the best separation. A flow rate of 0.8 mL/min and a column temperature of 50°C have been reported in a validated method. nih.gov

It is worth noting that while deuterated internal standards are chemically very similar to their non-deuterated counterparts, slight differences in retention time can sometimes be observed. chromforum.org This is due to the subtle differences in bond energies between carbon-hydrogen and carbon-deuterium bonds, which can affect their interaction with the stationary phase. nih.gov However, in well-developed methods, this separation is usually minimal and does not negatively impact the quantification.

Here is an example of a data table summarizing typical chromatographic parameters:

| Parameter | Value |

| Chromatography System | Acquity H-Class UPLC |

| Column | Waters CORTECS UPLC C18 (2.1 x 50 mm, 1.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 10 µL |

| Gradient | 80:20 (A:B) to 50:50 over 5 min, then to 10:90 |

This table is a representative example based on published methods. nih.gov

Tandem mass spectrometry (MS/MS) is the detection method of choice for the quantification of Cobimetinib due to its high selectivity and sensitivity. mdpi.comnih.gov The mass spectrometer is typically a triple quadrupole instrument operated in the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. nih.gov This mode of operation provides two stages of mass filtering, significantly enhancing the specificity of the assay.

In the MRM mode, the first quadrupole (Q1) is set to select the protonated molecular ion of the analyte, known as the precursor ion ([M+H]⁺). This precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell, by collision-induced dissociation (CID) with an inert gas like argon. The third quadrupole (Q3) is then set to monitor a specific, stable fragment ion, known as the product ion. The transition from the precursor ion to the product ion (e.g., m/z 531.0 → 214.1 for Cobimetinib) is highly specific to the analyte of interest.

A separate MRM transition is monitored for the internal standard, this compound. Since deuterium (B1214612) atoms are heavier than hydrogen atoms, the precursor and/or product ions of this compound will have a higher mass-to-charge ratio than Cobimetinib. For a d4-labeled standard, the mass difference is typically 4 Daltons. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they elute from the chromatography column at the same time.

The selection of precursor and product ions, as well as the optimization of MS parameters such as collision energy and declustering potential, are critical steps in method development to achieve the highest sensitivity and specificity.

The following table provides an example of MRM transitions that could be used for the analysis of Cobimetinib and a hypothetical this compound internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cobimetinib | 531.0 | 214.1 |

| This compound | 535.0 | 218.1 |

Note: The specific MRM transitions for this compound would depend on the position of the deuterium labels and would need to be empirically determined.

Investigative Studies on Metabolic Pathways Using Cobimetinib D4

Application of Stable Isotope Tracing for Elucidating Cobimetinib (B612205) Biotransformation

Stable isotope tracing using deuterated compounds like Cobimetinib-d4 is a cornerstone of modern drug metabolism studies. The technique relies on the mass difference imparted by the deuterium (B1214612) atoms, which enables mass spectrometry-based methods to distinguish the compound and its metabolites from endogenous molecules. medchemexpress.com This approach is invaluable for tracking the metabolic fate of a drug, from its initial interaction with metabolic enzymes to the formation of various metabolites.

An essential early step in drug development is determining a compound's metabolic stability. gerstel.com This is often assessed in vitro using subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes. Microsomes are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. gerstel.com

The standard assay involves incubating this compound with liver microsomes or hepatocytes in the presence of necessary cofactors, such as NADPH. bioduro.com Aliquots are taken at various time points, the metabolic reaction is quenched (e.g., with cold acetonitrile), and the samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). gerstel.combioduro.com The rate of disappearance of the parent compound over time provides a measure of its metabolic stability, which is crucial for predicting its in vivo hepatic clearance. gerstel.com

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Human Liver Microsomes This table presents hypothetical data for illustrative purposes.

| Incubation Time (minutes) | This compound Remaining (%) | Calculated Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| 0 | 100 | 35.2 | 39.4 |

| 5 | 88 | ||

| 15 | 68 | ||

| 30 | 48 | ||

| 60 | 22 |

A significant advantage of using this compound is the simplification of metabolite identification. figshare.com When a biological sample is analyzed by mass spectrometry, metabolites derived from this compound will exhibit a characteristic mass shift corresponding to the number of deuterium atoms they retain. This creates a unique isotopic pattern, forming a "doublet" with the corresponding unlabeled metabolite if both are present, which makes them stand out from the complex background of endogenous metabolites.

Studies on the non-deuterated form have shown that Cobimetinib is extensively metabolized, with CYP3A4 being the primary enzyme responsible. researchgate.net Key biotransformations include oxidation and glucuronidation. fda.gov Following administration of radiolabeled cobimetinib, a major circulating metabolite was identified as M16, a glycine (B1666218) conjugate of hydrolyzed cobimetinib. researchgate.net Using this compound, researchers can confirm the metabolic pathways by observing the d4-labeled versions of these known metabolites. For example, any metabolite formed without the loss of the deuterated moiety will have a mass that is 4 Daltons higher than its unlabeled counterpart.

Table 2: Expected Mass Differences for Identifying this compound Metabolites This table shows the theoretical mass-to-charge ratio (m/z) for parent compounds and a hypothetical metabolite, illustrating the mass shift due to deuterium labeling.

| Compound | Molecular Formula | Monoisotopic Mass [M+H]⁺ (Da) | Mass Shift (Da) |

|---|---|---|---|

| Cobimetinib | C₂₁H₂₁F₃IN₃O₂ | 530.0656 | +4.0251 |

| This compound | C₂₁H₁₇D₄F₃IN₃O₂ | 534.0907 | |

| Hypothetical Oxidized Metabolite (M+O) | C₂₁H₂₁F₃IN₃O₃ | 546.0605 | +4.0251 |

| Hypothetical Oxidized Metabolite-d4 (M+O) | C₂₁H₁₇D₄F₃IN₃O₃ | 550.0856 |

The substitution of hydrogen with deuterium can sometimes alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). numberanalytics.com A KIE occurs if the bond to the isotope is broken or significantly altered in the rate-limiting step of a reaction. numberanalytics.comnih.gov The C-D bond is stronger than the C-H bond, so reactions involving the cleavage of a C-D bond are typically slower.

By comparing the metabolic rate of this compound to that of unlabeled Cobimetinib, researchers can determine if the deuterated positions are involved in a rate-limiting metabolic step. nih.gov For instance, if this compound is metabolized significantly slower than Cobimetinib (a KIE > 1), it would suggest that the cleavage of a C-H bond at one of the deuterated sites is a key, rate-determining event in its metabolism by enzymes like CYP3A4. Conversely, the absence of a significant KIE would indicate that the modification at the deuterated sites is not involved in the slowest step of the metabolic cascade. This information is critical for understanding the precise enzymatic mechanism of biotransformation. researchgate.net

Table 3: Hypothetical Kinetic Isotope Effect (KIE) in Cobimetinib Metabolism This table provides an example of how KIE values are interpreted.

| Parameter | Value | Interpretation |

|---|---|---|

| Rate of metabolism (Cobimetinib, kH) | Varies | A KIE value significantly greater than 1 suggests that C-H bond cleavage at the labeled position is part of the rate-limiting step of the metabolic reaction. |

| Rate of metabolism (this compound, kD) | Varies | |

| Kinetic Isotope Effect (KIE = kH / kD) | 3.5 |

Unraveling Complex Metabolic Pathways via Quantitative Metabolomics with this compound

Quantitative metabolomics aims to measure and characterize the complete set of small-molecule metabolites in a biological system. nih.gov When combined with stable isotope labeling, it becomes a powerful strategy for mapping complex metabolic networks. biocrates.com this compound can be used as an internal standard for the accurate quantification of unlabeled Cobimetinib, improving the reliability of measurements in complex matrices like plasma or urine. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with Ultra-Performance Liquid Chromatography (UPLC), is a key analytical technology in metabolomics. nih.govwaters.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (often with sub-ppm mass accuracy) and high resolving power. thermofisher.comnews-medical.net

This capability is crucial for metabolic profiling, as it allows for the confident determination of the elemental composition of unknown metabolites detected in biological samples. waters.com When analyzing samples from a study with this compound, HRMS can distinguish the isotopically labeled metabolites from the thousands of other endogenous compounds present, based on their precise mass. news-medical.net

Table 4: Example of Putative Metabolite Identification using UPLC-HRMS Data This table presents hypothetical data illustrating the high mass accuracy of HRMS in identifying a metabolite of this compound.

| Observed m/z [M+H]⁺ | Theoretical m/z [M+H]⁺ | Mass Error (ppm) | Proposed Elemental Formula | Putative Identification |

|---|---|---|---|---|

| 550.0851 | 550.0856 | -0.91 | C₂₁H₁₇D₄F₃IN₃O₃ | Hydroxy-Cobimetinib-d4 |

The data generated by HRMS-based metabolomics experiments are vast and complex, necessitating advanced bioinformatics and statistical tools for analysis. nih.gov The process typically involves several steps: peak picking, deconvolution, and alignment across multiple samples. thermofisher.com

Following data acquisition, specialized software is used to identify features that are significantly different between experimental groups. waters.com Putative metabolite identification is achieved by searching the accurate mass and fragmentation data against metabolomics databases such as the Human Metabolome Database (HMDB) or METLIN. nih.govhmdb.ca Once a list of metabolites is identified, pathway analysis tools (e.g., MetaboAnalyst) are used to map these molecules to known biochemical pathways. frontiersin.orgnih.gov This integrative approach allows researchers to move from raw data to a systems-level understanding of how Cobimetinib perturbs cellular metabolism.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations Employing Cobimetinib D4

Determination of Pharmacokinetic Parameters in Animal Models Using Deuterated Tracers

Deuterated tracers are instrumental in defining the pharmacokinetic profile of a drug candidate in non-human species. These studies are foundational for understanding how a drug is processed by a living organism, providing insights that guide further development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Species

ADME studies are crucial for characterizing the fate of a drug in the body. While direct studies using Cobimetinib-d4 as the administered tracer are not detailed in available literature, analogous studies using radiolabeled ¹⁴C-Cobimetinib have been performed in Sprague-Dawley rats and Beagle dogs, illustrating the methodologies for which this compound would serve as a key analytical reagent. nih.govresearchgate.net

These preclinical investigations revealed that Cobimetinib (B612205) is well-absorbed orally in both species. nih.govresearchgate.net Following administration, the majority of the drug-related material is eliminated in the feces through biliary excretion. nih.govresearchgate.net Metabolism of Cobimetinib is extensive, with different primary pathways observed between species. In rats, the main metabolic pathway is hydroxylation, whereas in dogs, sequential oxidative reactions are predominant. nih.govresearchgate.net The metabolic profile in dogs was found to be more indicative of human metabolism. researchgate.net

Table 1: Key ADME Parameters for Cobimetinib in Preclinical Animal Models

| Parameter | Sprague-Dawley Rats | Beagle Dogs | Reference |

|---|---|---|---|

| Oral Absorption | 81% | 71% | nih.govresearchgate.net |

| Time to Max. Plasma Concentration (Tmax) | 2–3 hours | 2–3 hours | nih.govresearchgate.net |

| Primary Route of Excretion | Feces (via biliary excretion) | nih.govresearchgate.net | |

| Excretion in Feces (% of dose) | 78% | 65% | nih.govresearchgate.net |

| Total Recovery (% of dose) | ~90% | ~90% | nih.govresearchgate.net |

| Predominant Metabolic Pathway | Aromatic Hydroxylation | Sequential Oxidation | nih.govresearchgate.net |

Elucidation of Drug-Drug Interactions (DDIs) at the Preclinical Stage

Preclinical studies are vital for identifying potential drug-drug interactions (DDIs). Cobimetinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Transgenic mouse models have been employed to investigate the DDI potential of Cobimetinib. nih.gov

In these studies, co-administration of Cobimetinib with itraconazole, a strong CYP3A4 inhibitor, led to a significant increase in Cobimetinib exposure. nih.govdrugs.com Conversely, co-administration with rifampin, a strong CYP3A4 inducer, resulted in a substantial decrease in oral Cobimetinib exposure. nih.gov These preclinical findings highlight the critical role of CYP3A4 in Cobimetinib's metabolism and predict the potential for significant DDIs in a clinical setting. drugs.com

Table 2: Preclinical Drug-Drug Interaction Profile of Cobimetinib

| Interacting Agent | Mechanism | Effect on Cobimetinib Exposure (AUC) | Animal Model | Reference |

|---|---|---|---|---|

| Itraconazole | Strong CYP3A4 Inhibitor | 8-fold increase (oral); 4-fold increase (IV) | CYP3A4 Transgenic Mice | nih.gov |

| Rifampin | Strong CYP3A4 Inducer | ~80% decrease (oral) | PXR-CAR-CYP3A4/CYP3A7 Mice | nih.gov |

Assessment of Tissue Distribution and Target Site Exposure

Understanding the distribution of a drug into various tissues, particularly the target tumor site, is key to evaluating its potential efficacy. Preclinical studies with Cobimetinib have shown that it has minimal drug exposure in the brain. nih.gov The primary route of elimination via biliary excretion suggests significant distribution to the liver. nih.govresearchgate.net In xenograft models, which involve implanting human tumor cells into immunocompromised mice, the concentration of the drug at the tumor site can be directly measured to correlate with pharmacodynamic effects. nih.govresearchgate.net

Pharmacodynamic Biomarker Analysis in In Vitro and Ex Vivo Systems

Pharmacodynamic (PD) studies measure the effect of a drug on its intended biological target. For Cobimetinib, this involves assessing its ability to inhibit the MEK enzyme and the downstream MAPK/ERK signaling pathway.

Cellular Target Engagement and Pathway Modulation Studies

Cobimetinib is a potent and highly selective inhibitor of MEK1, a key kinase in the MAPK signaling pathway. nih.govnih.gov In vitro studies using various cancer cell lines have demonstrated that Cobimetinib effectively engages its target. nih.gov This engagement leads to the dephosphorylation (inhibition) of extracellular signal-regulated kinases (ERK1/2), which are the direct downstream targets of MEK. nih.govdrugbank.com By inhibiting ERK phosphorylation, Cobimetinib blocks the signaling cascade that promotes uncontrolled cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells. nih.govdrugbank.com Western blot analyses and phospho-kinase antibody arrays are common methods used in these preclinical studies to visualize and confirm the modulation of these signaling proteins. nih.gov

Quantitative Measurement of Downstream Effectors in Preclinical Samples

Quantifying the extent and duration of target inhibition is crucial for understanding the relationship between drug exposure and its biological effect. In preclinical in vivo studies using xenograft models, treatment with Cobimetinib has been shown to cause a concentration-dependent decrease in the levels of phosphorylated ERK (pERK) within tumor tissue. nih.govnih.gov This suppression of the downstream effector pERK provides direct evidence of the drug's activity at its target site. nih.gov The combination of Cobimetinib with an ERK inhibitor has been shown to result in a more profound and sustained suppression of downstream signaling compared to either agent alone in xenograft tumors. nih.gov

Table 3: Pharmacodynamic Effects of Cobimetinib in Preclinical Systems

| System | Finding | Key Downstream Effectors Measured | Reference |

|---|---|---|---|

| Neuroblastoma Cell Lines (In Vitro) | Concentration-dependent loss of cell viability and induction of apoptosis. | pERK, pMEK, p-c-RAF | nih.govdrugbank.com |

| BRAF/KRAS Mutant Xenograft Models (In Vivo) | Inhibition of tumor growth. | pERK | nih.gov |

| KRAS Mutant Xenograft Models (In Vivo) | Significant decrease in tumor growth when combined with an ERK inhibitor. | pERK, p-p90RSK, Cyclin D1, Cleaved Caspase 3 | nih.gov |

Mechanistic Research and Cellular Pathway Analysis Aided by Cobimetinib D4

Exploration of MEK Inhibition Dynamics in Cellular Systems

Cobimetinib (B612205) is a reversible and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway that is often constitutively activated in various cancers, promoting cellular proliferation. nih.govbccancer.bc.cadrugbank.com The use of Cobimetinib-d4 allows for precise investigation into the dynamics of MEK inhibition within cellular systems.

Researchers utilize this compound to understand how intermittent or continuous inhibition of MEK affects downstream signaling and cellular responses like apoptosis. medchemexpress.com For instance, studies have shown that combining a MEK inhibitor like cobimetinib with a PI3K inhibitor can trigger robust apoptosis and inhibit tumor growth. medchemexpress.com The deuterated label helps in distinguishing the administered drug from its metabolites, allowing for a clearer picture of its direct effects on the MEK pathway over time.

In melanoma cell lines with BRAF mutations, such as A375 and SK-Mel-28, MEK inhibitors are used to overcome resistance to BRAF inhibitors. fda.govfrontiersin.org The development of resistance often involves the reactivation of the MAPK pathway. drugbank.com By using this compound, researchers can accurately trace the drug's presence and concentration within the cells, correlating it with the phosphorylation status of ERK and other downstream targets. This helps in elucidating the mechanisms of both sensitivity and acquired resistance to MEK inhibition.

Table 1: Research Findings on Cobimetinib's Cellular Effects

| Cell Line | Mutation Status | Experimental Context | Key Finding with Cobimetinib | Reference |

|---|---|---|---|---|

| 888MEL | BRAF V600E | Combination with PI3K inhibitor (GDC-0941) | EC50 of 0.05 µM for Cobimetinib in combination treatment. | medchemexpress.commedchemexpress.com |

| A2058 | BRAF V600E | Combination with PI3K inhibitor (GDC-0941) | EC50 of 2.5 µM for Cobimetinib in combination treatment. | medchemexpress.commedchemexpress.com |

| A375 | BRAF V600E | Investigation of mitochondrial OXPHOS | Mitochondrial oxidative phosphorylation limits cell death induced by 100 nM cobimetinib. | medchemexpress.commedchemexpress.com |

| SK-Mel-28 | BRAF V600E | Development of drug resistance | Used to establish vemurafenib (B611658) and cobimetinib double-resistant cell lines. | frontiersin.org |

Stable Isotope Labeling for Investigating Drug-Target Binding and Dissociation Kinetics

Stable isotope labeling, particularly with deuterium (B1214612), is a powerful technique for studying the pharmacokinetics and binding kinetics of a drug. symeres.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism for deuterated drugs, a phenomenon known as the kinetic isotope effect. dovepress.comwikipedia.org This property makes this compound an excellent tool for investigating its interaction with MEK1 and MEK2.

The use of this compound allows for more precise quantification in mass spectrometry-based assays, which are crucial for determining binding affinity and dissociation rates. symeres.com By tracking the labeled compound, researchers can differentiate between the parent drug and its metabolites, providing a clearer understanding of the on-target residence time and how this correlates with the duration of pathway inhibition. nih.gov This is particularly important for reversible inhibitors like cobimetinib, where the duration of target engagement is a key determinant of its biological effect. nih.govbccancer.bc.ca

While specific studies detailing the dissociation kinetics of this compound are not prevalent in the public domain, the principles of using stable isotope-labeled compounds for such purposes are well-established. symeres.comnih.gov These studies would typically involve incubating the labeled drug with the target protein and then measuring the rate at which the drug dissociates over time, often using techniques like surface plasmon resonance or mass spectrometry.

Advanced Imaging Techniques Combined with Deuterated Tracers for Cellular Localization Studies

The combination of deuterated tracers like this compound with advanced imaging techniques offers a powerful approach to visualize the subcellular distribution of a drug. Techniques like matrix-assisted laser desorption/ionization-imaging mass spectrometry (MALDI-IMS) can map the spatial distribution of drugs and their metabolites within tissue sections. researchgate.net

Using a deuterated tracer enhances the specificity of detection in MALDI-IMS, as the mass shift introduced by deuterium allows the compound to be clearly distinguished from endogenous molecules with similar masses. researchgate.net This enables researchers to determine if this compound co-localizes with its target proteins, MEK1 and MEK2, which are known to be present in the cytoplasm. Such studies can provide valuable insights into drug access to the target site and potential off-target accumulation.

While specific studies employing these advanced imaging techniques with this compound are not widely published, the methodology has been successfully applied to other deuterated compounds to study their distribution in various tissues. researchgate.netymaws.com For example, deuterated cortisol has been used to trace its metabolism and distribution in the liver and brain. researchgate.net

Systems Biology Approaches to Map Perturbations in Signaling Networks

Systems biology, which integrates experimental data with computational modeling, provides a holistic view of how drugs perturb complex signaling networks. researchgate.netnih.gov this compound can be a valuable tool in these approaches by providing precise quantitative data on drug concentration and target engagement.

By treating cancer cell lines with this compound and performing global analyses such as proteomics and phosphoproteomics, researchers can map the downstream consequences of MEK inhibition across the entire signaling network. nih.gov The use of a stable isotope-labeled compound ensures accurate quantification of the drug's effect on protein expression and phosphorylation levels. researchgate.net

This network-level data can reveal not only the intended on-target effects but also identify unexpected off-target effects and adaptive resistance mechanisms. nih.govarxiv.org For example, inhibiting the MAPK pathway can lead to feedback activation of other survival pathways. nih.gov By correlating these network perturbations with precise measurements of this compound levels, researchers can build more accurate predictive models of drug response and resistance. These models are crucial for identifying rational combination therapies that can overcome resistance and improve therapeutic outcomes. revmed.com

Emerging Research Applications and Future Directions for Cobimetinib D4

Integration of Cobimetinib-d4 into Multi-Omics Research Platforms

The use of stable isotope-labeled compounds like this compound is becoming indispensable in multi-omics research, which integrates data from genomics, proteomics, metabolomics, and other "omics" fields to provide a holistic understanding of biological systems. In these complex studies, this compound serves as an ideal internal standard for mass spectrometry-based analyses. scioninstruments.comcaymanchem.com

In proteomics and metabolomics, the precise quantification of proteins and metabolites is crucial. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comscispace.com This is because they are chemically almost identical to the analyte of interest (in this case, Cobimetinib) but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer. scioninstruments.com This near-identical chemical behavior ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and ionization, thus correcting for variability and improving the accuracy of quantification. scispace.comlgcstandards.com The use of deuterated standards like this compound can significantly improve the precision of analytical methods. scispace.com

Table 1: Applications of Deuterated Standards in Multi-Omics

| Omics Field | Application of Deuterated Standard (e.g., this compound) | Benefit |

|---|---|---|

| Proteomics | Internal standard for quantifying protein abundance changes in response to drug treatment. | Improved accuracy and precision of protein quantification. scispace.com |

| Metabolomics | Internal standard for tracing metabolic pathways and identifying drug metabolites. | Enables precise measurement of metabolite concentrations and helps elucidate metabolic fate. aquigenbio.comdatahorizzonresearch.com |

| Toxicogenomics | Used to link gene expression changes with the formation of reactive metabolites. | Helps in understanding the mechanisms of metabolism-mediated toxicity. acs.orgnih.gov |

Advancements in Microdosing and Accelerator Mass Spectrometry (AMS) Applications

Microdosing studies, which involve the administration of sub-therapeutic doses of a drug, are a powerful tool in early-phase clinical development to assess a drug's pharmacokinetic profile with minimal risk to participants. openmedscience.com Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of detecting minute quantities of isotopically labeled compounds, making it ideal for microdosing studies. nih.govnih.gov

Deuterated compounds like this compound can be used as tracers in microdosing studies to evaluate drug behavior at these low doses. aquigenbio.com While carbon-14 (B1195169) (¹⁴C) is a commonly used isotope in AMS studies, stable isotopes like deuterium (B1214612) offer a non-radioactive alternative. nih.govnih.gov The exceptional sensitivity of AMS allows for the quantification of drugs and their metabolites at attomole (10⁻¹⁸) concentrations, providing valuable pharmacokinetic data from very small doses. nih.gov

Recent advancements in AMS technology, such as coupling with high-performance liquid chromatography (HPLC), have further increased sensitivity, enabling the use of even lower chemical and isotopic doses in clinical testing. nih.gov This technology is being increasingly embraced by the pharmaceutical industry to accelerate drug development by obtaining early human metabolism data. pharmexec.com

Development of Novel Analytical Methodologies for Complex Biological Matrices

The accurate quantification of drugs and their metabolites in complex biological matrices such as plasma, brain tissue, and saliva is a significant analytical challenge. acs.orgnih.govmdpi.com The development of robust and sensitive analytical methods is crucial for pharmacokinetic and metabolic studies. This compound, as a stable isotope-labeled internal standard, is central to the development of these advanced methodologies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs in biological samples. nih.govijper.org The use of a deuterated internal standard like this compound in LC-MS/MS assays helps to overcome matrix effects and ionization suppression, which are common issues in bioanalysis. researchgate.net By closely mimicking the analyte, the deuterated standard compensates for variations in sample extraction and instrument response, leading to more accurate and reliable results. scispace.comlgcstandards.com

Researchers have developed sensitive LC-MS/MS methods for the simultaneous quantification of deuterated and non-deuterated compounds in various biological matrices. acs.orgnih.gov For instance, a method for measuring deuterated 17β-estradiol-d4 and its metabolite in mouse plasma and brain homogenates achieved a low limit of quantification of 50 pg/mL using only 50 µL of plasma. nih.gov Such methods are critical for obtaining precise pharmacokinetic data.

Table 2: Key Parameters in Analytical Method Validation using Deuterated Standards

| Parameter | Description | Importance of Deuterated Standard |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Ensures accurate quantification across a range of concentrations. acs.org |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Use of a deuterated standard can significantly improve method precision. scispace.com |

| Accuracy | The closeness of the mean of a set of results to the true value. | The deuterated standard helps to ensure the accuracy of the measurements by correcting for variability. nih.gov |

| Recovery | The efficiency of the extraction procedure of an analytical method. | A deuterated standard with similar extraction properties to the analyte ensures accurate assessment of recovery. nih.gov |

Potential for this compound in Investigative Toxicology Research (excluding adverse effects)

Investigative toxicology aims to understand the mechanisms by which chemical compounds exert toxic effects. Stable isotope-labeled compounds, including deuterated ones like this compound, are powerful tools in this field. acs.orgnih.gov They are used to trace the metabolic fate of a drug and identify potentially reactive metabolites that may be responsible for toxicity. acs.orgnih.gov

By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in conjunction with stable isotope-labeled compounds, researchers can elucidate complex metabolic pathways and understand the link between metabolism and toxicity. acs.orgnih.gov For example, strategic placement of a deuterium atom in a molecule can alter its metabolism, potentially mitigating toxicity, which helps in understanding the specific metabolic pathways involved in the toxic response. acs.orgnih.gov

The use of deuterated compounds in absorption, distribution, metabolism, and excretion (ADME) studies is well-established. hwb.gov.in These studies provide critical information on a drug's disposition in the body. nih.gov Integrating data from these studies with toxicogenomics and proteomics can help establish a mechanistic link between the formation of reactive metabolites, subsequent cellular changes, and the onset of toxicity. acs.orgnih.gov

Role of Deuterated Compounds in Advancing Drug Discovery Pipelines and Mechanistic Understanding

Deuterated compounds are revolutionizing the drug discovery and development process. aquigenbio.compharmaffiliates.com By strategically replacing hydrogen with deuterium, the metabolic stability of a drug can be enhanced. pharmaffiliates.com This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down the rate of metabolic reactions that involve breaking this bond. acs.orgresearchgate.net

This enhanced stability can lead to several advantages, including:

Potential for Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug. drugdiscoverytoday.com

Redirected Metabolic Pathways: Deuteration can sometimes shift metabolism away from the formation of toxic metabolites. nih.govresearchgate.net

Deuterated compounds like this compound are also invaluable as mechanistic probes to understand drug-target interactions and complex biochemical pathways. aquigenbio.comsymeres.com By selectively deuterating specific positions on a molecule, researchers can identify which chemical bonds are critical for the drug's activity. aquigenbio.com This detailed mechanistic understanding is crucial for designing safer and more effective drugs. wikipedia.org The use of deuterated compounds can accelerate the drug development process by allowing for the early selection of candidates with improved properties. datahorizzonresearch.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cobimetinib (B612205) |

| This compound |

| 17β-estradiol-d4 |

| Deutetrabenazine |

| Tetrabenazine |

| (R)-d1-lenalidomide |

| (R)-d1-pioglitazone |

| Abemaciclib-¹³C₈ |

| Ibrutinib-¹³C₆ |

| Gemcitabine |

| Imatinib-d8 |

| Canagliflozin |

| Metformin |

| Estrone-d4 |

| Paroxetine |

| Dextromethorphan |

| Valbenazine |

| Donafinil |

| BMS-986165 |

| RT001 |

| ALK-001 |

| HC-1119 |

| AVP-786 |

| Curcumin |

Q & A

Q. What are the key structural and functional properties of Cobimetinib-d4 that differentiate it from non-deuterated analogs?

To characterize structural differences, employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm deuterium incorporation and isotopic purity. Compare pharmacokinetic profiles using in vitro assays (e.g., microsomal stability tests) to assess metabolic differences caused by deuterium substitution. Validate functional equivalence via MEK kinase inhibition assays, ensuring IC50 values align with non-deuterated analogs .

Q. How should researchers design in vitro experiments to assess this compound’s inhibitory effects on MEK kinase activity?

Use cell lines with BRAF V600E mutations (e.g., A375 melanoma cells) to model therapeutic relevance. Establish dose-response curves with concentrations spanning 0.1–10 μM. Include controls for deuterium isotope effects by comparing results to non-deuterated Cobimetinib. Replicate experiments across three biological replicates to ensure statistical power, and validate findings using Western blotting for phosphorylated ERK (p-ERK) suppression .

Q. What methodologies are critical for ensuring reproducibility in this compound synthesis and characterization?

Document synthesis protocols with detailed reaction conditions (e.g., deuterium source, temperature, catalysts). Characterize purity via high-performance liquid chromatography (HPLC) and quantify isotopic enrichment using MS. Publish full spectral data in supplementary materials, adhering to journal guidelines for compound verification. Cross-reference with established deuterated drug synthesis frameworks to address batch variability .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in this compound’s efficacy data across different tumor models?

Conduct comparative transcriptomic profiling (RNA-seq) to identify tumor-specific signaling pathway adaptations. Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug exposure with target engagement. Use Bayesian statistical frameworks to assess heterogeneity in response data, and validate hypotheses via patient-derived xenograft (PDX) models .

Q. How can researchers optimize pharmacokinetic studies of this compound to account for deuterium isotope effects?

Employ LC-MS/MS with deuterium-specific transitions to distinguish parent compounds from metabolites. Conduct crossover studies in preclinical models to compare absorption and clearance rates against non-deuterated analogs. Use stable isotope tracing to monitor deuterium retention in key metabolic pathways (e.g., cytochrome P450 enzymes) .

Q. What strategies mitigate resistance mechanisms observed in this compound-treated malignancies?

Investigate compensatory pathway activation (e.g., PI3K/AKT) using phosphoproteomic screens. Design combination therapy trials with BRAF inhibitors (e.g., vemurafenib) and validate synergy via Chou-Talalay analysis. Employ longitudinal liquid biopsies to monitor resistance-associated mutations (e.g., MEK1 Q56P) in circulating tumor DNA .

Q. How should researchers validate this compound’s target engagement in heterogeneous tumor microenvironments?

Utilize multiplex immunofluorescence to spatially resolve MEK inhibition in tumor sections. Pair with MALDI imaging mass spectrometry to map drug distribution. Validate findings using ex vivo tumor slice cultures treated with this compound, assessing pathway suppression via reverse-phase protein arrays .

Q. What experimental frameworks best identify biomarkers predictive of this compound response?

Perform genome-wide CRISPR screens in this compound-sensitive/resistant cell lines to identify synthetic lethal partners. Validate candidates in clinical cohorts using pre-treatment biopsies. Apply machine learning to integrate multi-omic data (genomic, proteomic, metabolomic) for predictive modeling .

Methodological Considerations for Data Integrity

- Contradiction Analysis : Apply triangulation by comparing in vitro, in vivo, and clinical datasets. Use Mantel-Haenszel tests to assess confounding variables in heterogeneous study populations .

- Statistical Reporting : Adhere to CONSORT guidelines for clinical data, reporting exact p-values, confidence intervals, and effect sizes. For preclinical studies, use mixed-effects models to account for batch variability .

- Ethical Compliance : Register trials in primary registries (e.g., ClinicalTrials.gov ) and include IRB approval details in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.